3-[2-(2-Phenylethenyl)phenyl]propan-1-amine
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Overview
Description
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine is an organic compound with the molecular formula C17H19N It is characterized by a phenylethenyl group attached to a phenyl ring, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-Phenylethenyl)phenylboronic acid.
Suzuki-Miyaura Coupling: This boronic acid is then subjected to a Suzuki-Miyaura coupling reaction with 3-bromopropan-1-amine under palladium catalysis. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Phenylethyl derivatives.
Substitution: N-substituted amines.
Scientific Research Applications
3-[2-(2-Phenylethenyl)phenyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler analogue with a phenylethyl group instead of a phenylethenyl group.
3-Phenylpropan-1-amine: Lacks the additional phenyl ring present in 3-[2-(2-Phenylethenyl)phenyl]propan-1-amine.
N-Benzylpropan-1-amine: Contains a benzyl group instead of a phenylethenyl group.
Uniqueness
This compound is unique due to the presence of both a phenylethenyl and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and biological studies.
Properties
CAS No. |
143878-83-5 |
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Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
3-[2-(2-phenylethenyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C17H19N/c18-14-6-11-16-9-4-5-10-17(16)13-12-15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14,18H2 |
InChI Key |
LSIRIKQSVPODGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2CCCN |
Origin of Product |
United States |
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